Product packaging for Ceforanide lysine(Cat. No.:CAS No. 63767-79-3)

Ceforanide lysine

Cat. No.: B606587
CAS No.: 63767-79-3
M. Wt: 665.7 g/mol
InChI Key: CCMQVCAVLNYLPS-BRQOISLDSA-N
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Description

Historical Context of Second-Generation Cephalosporin (B10832234) Development

The development of cephalosporin antibiotics began with the discovery of the fungus Acremonium, previously known as Cephalosporium, in 1945 by Italian pharmacologist Giuseppe Brotzu. wikipedia.orghbs.edu This led to the isolation of Cephalosporin C, the precursor to the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). wikipedia.orgubbcluj.ro The first-generation cephalosporins, developed in the 1960s, were derived from this nucleus and were primarily effective against Gram-positive bacteria. hbs.eduijesir.org

The 1970s and 1980s saw the introduction of second-generation cephalosporins, which represented a significant advancement. hbs.edu This new generation was developed to address the limitations of the first-generation agents, primarily by expanding their activity against Gram-negative bacteria. wikipedia.orgwepub.org Key characteristics of second-generation cephalosporins include enhanced stability against β-lactamases (enzymes produced by some bacteria that inactivate β-lactam antibiotics) and a broader spectrum of activity that retained efficacy against many Gram-positive organisms while being more effective against Gram-negative bacteria like Escherichia coli and Klebsiella species. nih.govwepub.org Ceforanide (B1668862) was developed during this era of molecular modification aimed at improving antibacterial coverage and pharmacokinetic properties. nih.govresearchgate.net

Structural Overview of Ceforanide Lysine (B10760008) within β-Lactam Chemistry

The chemical structure of Ceforanide is fundamental to its antibiotic activity. As a member of the cephalosporin class, its architecture is based on a specific bicyclic core, and its unique properties are conferred by specific side chains attached to this core.

All cephalosporins are built upon a core chemical structure called 7-aminocephalosporanic acid (7-ACA). ubbcluj.ronih.gov This nucleus consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.org Modifications to the side chains at positions C-7 and C-3 of the 7-ACA nucleus are responsible for the varying antibacterial spectra and pharmacological properties of different cephalosporin drugs. ubbcluj.rowikipedia.org

In Ceforanide, the 7-ACA nucleus is modified with two specific side chains that define its second-generation characteristics. nih.gov At position C-7, it has a 2-(aminomethyl)phenylacetamido group, and at position C-3, it features a {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl group. nih.gov These substitutions influence the drug's binding affinity to penicillin-binding proteins (PBPs) and its resistance to β-lactamase enzymes, which are key to its mechanism of inhibiting bacterial cell wall synthesis. nih.govontosight.ai

Table 1: Chemical Identification of Ceforanide and its Core Nucleus

Identifier Ceforanide 7-Aminocephalosporanic Acid (7-ACA)
IUPAC Name (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.gov (6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid inrae.fr
Molecular Formula C₂₀H₂₁N₇O₆S₂ nih.gov C₁₀H₁₂N₂O₅S caymanchem.com
Molecular Weight 519.55 g/mol wikipedia.org 272.3 g/mol caymanchem.com

| CAS Number | 60925-61-3 wikipedia.org | 957-68-6 nih.gov |

Ceforanide is formulated as a salt with L-lysine, an essential amino acid. researchgate.netnih.gov From a chemical perspective, forming a salt of a drug compound is a common strategy in pharmaceutical formulation to improve its physical and chemical properties. L-lysine is a basic amino acid, and its use as a counterion can enhance the solubility and stability of acidic drug molecules like Ceforanide. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
7-aminocephalosporanic acid
Ceforanide
Ceforanide lysine
Cephalosporin C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35N9O8S2 B606587 Ceforanide lysine CAS No. 63767-79-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63767-79-3

Molecular Formula

C26H35N9O8S2

Molecular Weight

665.7 g/mol

IUPAC Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C20H21N7O6S2.C6H14N2O2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30;7-4-2-1-3-5(8)6(9)10/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,18-;5-/m10/s1

InChI Key

CCMQVCAVLNYLPS-BRQOISLDSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ceforanide lysine;  Ceforanide L-lysine salt;  BL-S 786 L-Lysine salt;  Ceforanide L-lysine; 

Origin of Product

United States

Molecular Mechanisms of Action and Target Interactions

Penicillin-Binding Protein (PBP) Affinity and Inhibition Kinetics

The primary targets of Ceforanide (B1668862) and other cephalosporins are the Penicillin-Binding Proteins (PBPs). ontosight.aidrugbank.com These are a group of enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comresearchgate.net

Specific PBP Isoform Binding Characteristics

The efficacy of a β-lactam antibiotic is often related to its affinity for specific PBP isoforms within a bacterial species. nih.gov Different bacteria possess various PBPs, each with distinct roles in cell wall maintenance, elongation, and division. researchgate.net For instance, in Streptococcus pneumoniae, PBPs such as PBP1a, PBP2x, and PBP2b are crucial for resistance to β-lactam antibiotics. nih.govresearchgate.net While specific binding data for Ceforanide to all PBP isoforms is not extensively detailed in the provided results, it is known to have a high affinity for PBPs in general. drugbank.com The bactericidal activity of Ceforanide is a direct result of this binding. drugbank.com

It is important to note that resistance to cephalosporins can arise from alterations in the structure of these PBPs, which reduces the binding affinity of the antibiotic. nih.gov

Molecular Basis of Cell Wall Peptidoglycan Synthesis Inhibition

The bacterial cell wall's integrity is largely dependent on a mesh-like structure called peptidoglycan. patsnap.com PBPs catalyze the transpeptidation reaction that forms cross-links between peptidoglycan chains, giving the cell wall its strength. researchgate.netoup.com

Ceforanide, through its β-lactam ring, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. asm.org The active site serine of the PBP attacks the carbonyl group of the β-lactam ring, forming a stable, covalent acyl-enzyme complex. oup.comoup.com This effectively inactivates the enzyme, preventing it from carrying out the cross-linking of peptidoglycan. oup.comoup.com The inhibition of this crucial step in cell wall synthesis weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death. ontosight.aipatsnap.com

The kinetics of this inhibition can be described by a model involving the formation of a noncovalent complex (EI) before the irreversible acylation step (EI*). oup.comoup.com The inhibitory potency is often measured by the IC50 value, which is the concentration of the antibiotic needed to inhibit 50% of the PBP molecules. oup.com

Biochemical Inhibition of Bacterial Cell Wall Synthesis

The binding of Ceforanide to PBPs sets off a cascade of biochemical events that ultimately lead to the demise of the bacterial cell.

Transpeptidase and Carboxypeptidase Activity Modulation

PBPs can have both transpeptidase and carboxypeptidase activities. researchgate.netoup.com Transpeptidases are responsible for forming the peptide cross-links in the peptidoglycan, while carboxypeptidases are involved in modulating the length of the peptide side chains. researchgate.netoup.com By binding to the active site of these enzymes, Ceforanide inhibits both of these functions. oup.com The inhibition of transpeptidase activity is the primary mechanism leading to a weakened cell wall. asm.org

Molecular Pathway to Cell Lysis Induction

The inhibition of peptidoglycan synthesis by Ceforanide leads to a structurally compromised cell wall. ontosight.aipatsnap.com In a hypotonic environment, this weakened wall is unable to withstand the internal osmotic pressure of the bacterial cell. patsnap.com This pressure ultimately causes the cell membrane to rupture, leading to leakage of cytoplasmic contents and cell death, a process known as lysis. patsnap.comasm.org

Comparative Molecular Interactions with Bacterial Targets

The effectiveness of Ceforanide can be understood by comparing its activity and binding characteristics to other cephalosporins.

In an in vitro study comparing the bactericidal activity of Ceforanide with five other cephalosporins (cephalothin, cefazolin (B47455), cefamandole, cefuroxime (B34974), and cefoxitin), Ceforanide demonstrated significant efficacy. nih.gov

Against Klebsiella pneumoniae, Ceforanide was the most active. nih.gov

For Proteus mirabilis, Ceforanide and cefuroxime were more susceptible. nih.gov

Enterobacter cloacae was more susceptible to Ceforanide, cefuroxime, and cefamandole. nih.gov

Against Escherichia coli, Ceforanide, cefuroxime, cefamandole, and cefazolin showed high activity. nih.gov

All tested cephalosporins, except cefoxitin (B1668866), effectively reduced viable cells of Staphylococcus aureus. nih.gov

This comparative data highlights the potent and broad-spectrum nature of Ceforanide's interaction with the bacterial cell wall synthesis machinery.

Bacterial Species Most Effective Cephalosporins
Klebsiella pneumoniaeCeforanide
Proteus mirabilisCeforanide, Cefuroxime
Enterobacter cloacaeCeforanide, Cefuroxime, Cefamandole
Escherichia coliCeforanide, Cefuroxime, Cefamandole, Cefazolin
Staphylococcus aureusAll tested except Cefoxitin

Distinction from Other β-Lactam Antibiotics at the Molecular Level

While all β-lactam antibiotics share a common mechanism of action, their specificity, spectrum of activity, and resistance to bacterial β-lactamase enzymes are dictated by the chemical nature of the side chains attached to their core ring structures. nih.gov For cephalosporins, the key points of variation are the acylamido side chain at position C7 and the substituent at position C3 of the dihydrothiazine ring. nih.gov

Ceforanide is classified as a second-generation cephalosporin (B10832234). ontosight.aincats.io Its molecular structure features a (2-(aminomethyl)phenyl)acetyl group at the C7 position and a ((1-(carboxymethyl)-1H-tetrazol-5-yl)thio)methyl group at the C3 position. ontosight.ai These specific side chains distinguish it from other classes of β-lactams. For instance, many third-generation cephalosporins, such as cefotaxime (B1668864), possess a bulkier C7 acylamido side chain that includes a planar oxyimino group. nih.gov This particular feature provides steric hindrance that makes them more stable against hydrolysis by many common β-lactamase enzymes. nih.gov First and second-generation cephalosporins typically bear acylamido groups more similar to those found in penicillins. nih.gov

The structural variations between ceforanide and other β-lactams directly influence their antibacterial profiles. For example, ceforanide's activity is noted to be very similar to that of cefamandole, another second-generation cephalosporin, yet it is less active against most gram-positive organisms, indicating subtle but significant differences in their interactions with the PBPs of these bacteria. ncats.io

Table 1: Comparison of Side Chains in Selected β-Lactam Antibiotics
Antibiotic (Class)C7 Acylamido Side ChainC3 (or equivalent) Side Chain
Ceforanide (Cephalosporin, 2nd Gen)(2-(Aminomethyl)phenyl)acetyl((1-(Carboxymethyl)-1H-tetrazol-5-yl)thio)methyl
Cefamandole (Cephalosporin, 2nd Gen)Mandelamido (D-form)(1-Methyl-1H-tetrazol-5-yl)thiomethyl
Cefotaxime (Cephalosporin, 3rd Gen)(2-amino-4-thiazolyl)(methoxyimino)acetylAcetoxymethyl
Ampicillin (Penicillin)(2R)-2-Amino-2-phenylacetylDimethyl

Structural Basis for Differential Target Affinities

The varying affinities of β-lactam antibiotics for different PBPs are a direct result of the specific molecular interactions between the antibiotic's side chains and the amino acid residues within the PBP's active site. The transpeptidase domain of PBPs contains several highly conserved motifs that are crucial for binding and catalysis. fortunejournals.com

Key interactions include:

SXXK Motif : Contains the active site serine that is acylated by the β-lactam ring. The adjacent lysine (B10760008) residue is thought to act as a general base, activating the serine for nucleophilic attack. nih.govfortunejournals.com

SXN Motif : The asparagine residue in this motif forms a hydrogen bond with the carbonyl group of the C7 acylamido side chain of cephalosporins. nih.govoup.com The precise fit and strength of this interaction are dependent on the specific structure of the side chain.

KTG(T/S) Motif : Residues in this motif, particularly the lysine and serine/threonine, interact with the C3/C4 carboxylate group found in the core structure of most β-lactams. nih.govnih.gov This electrostatic interaction helps to properly orient the antibiotic within the active site for the acylation reaction.

Table 2: Key Molecular Interactions between β-Lactams and PBP Active Site
β-Lactam Structural ComponentPBP Active Site MotifNature of Interaction
β-Lactam Ring CarbonylSXXK (Serine)Covalent bond formation (Acylation)
C7 Acylamido Side ChainSXN (Asparagine)Hydrogen bonding
C3/C4 Carboxylate GroupKTG(T/S) (Lysine, Threonine/Serine)Hydrogen bonding / Electrostatic interaction

An article focusing solely on the chemical stability and degradation pathways of "Ceforanide lysine" cannot be generated at this time. A thorough review of available scientific literature reveals a lack of specific research on this particular salt form of the cephalosporin antibiotic.

The existing body of research primarily focuses on the stability and degradation of the parent compound, Ceforanide, or separately on the degradation pathways of the amino acid, lysine. While information on these individual components is available, there are no dedicated studies on the hydrolytic, oxidative, or thermal degradation kinetics and specific degradation products of this compound as a distinct chemical entity.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and to ensure scientific accuracy without extrapolation, the requested article cannot be produced. Any attempt to create such an article would necessitate making assumptions about the behavior of the salt based on the individual properties of Ceforanide and lysine, which would not be scientifically rigorous.

To provide a comprehensive and accurate report as requested, specific experimental data on the stability of this compound under various stress conditions (pH, oxidation, heat) would be required. In the absence of such data, the generation of the outlined article is not possible.

Chemical Stability and Degradation Pathways of Ceforanide Lysine

Thermal Degradation Kinetics

Solid-State Thermal Decomposition Profiling

Information regarding the specific temperatures at which Ceforanide (B1668862) lysine (B10760008) begins to decompose in the solid state and the profile of this decomposition is not detailed in the available literature. Thermal stress analysis is crucial for determining appropriate storage and handling conditions for the solid drug substance.

Decomposition Product Identification under Thermal Stress

While it is known that high temperatures can lead to the degradation of cephalosporins, the specific chemical structures of the products formed from the thermal decomposition of Ceforanide lysine have not been publicly documented. Identifying these products is a key step in understanding the degradation mechanism.

Photolytic Degradation Studies

Influence of Light Exposure on Chemical Stability

The sensitivity of this compound to light, particularly UV and visible light, has not been specifically quantified in available studies. Photostability is a critical parameter, as exposure to light can catalyze degradation reactions, leading to a loss of potency and the formation of potentially harmful byproducts.

Photodegradation Product Analysis

There is no available data identifying the specific products that may form when this compound is exposed to light. Such analysis would be necessary to understand the photolytic degradation pathway.

Influence of the Lysine Salt Form on Ceforanide Chemical Stability

Comparative Stability of Salt vs. Free Acid/Base Forms

A direct comparative study on the chemical stability of this compound versus the free acid or free base form of Ceforanide is not present in the reviewed literature. The formation of a salt with an amino acid like lysine can influence a drug's stability, solubility, and other physicochemical properties. Without specific studies, any statements on the comparative stability would be speculative.

Physicochemical Rationale for Enhanced Stability of this compound

The enhanced chemical stability of this compound compared to ceforanide in its free acid form can be attributed to several key physicochemical factors. The formation of a salt with the amino acid lysine influences the microenvironment of the ceforanide molecule, particularly in aqueous solutions, mitigating degradation pathways that are common to β-lactam antibiotics. The primary mechanisms contributing to this enhanced stability include pH modulation, intermolecular interactions, and alterations in the solid-state properties of the drug substance.

The inherent instability of the β-lactam ring, the core structural feature of cephalosporins, makes it susceptible to hydrolysis under both acidic and alkaline conditions. The rate of this degradation is highly pH-dependent, with most cephalosporins exhibiting maximum stability in a slightly acidic to neutral pH range. The formation of a salt with lysine, a basic amino acid, can help to maintain a more favorable pH in the immediate vicinity of the ceforanide molecule, particularly in unbuffered solutions or in the solid state upon exposure to moisture. This localized pH control can shift the equilibrium away from conditions that favor rapid hydrolysis of the β-lactam ring.

Furthermore, the presence of lysine can lead to specific intermolecular interactions that shield the labile β-lactam ring from attacking nucleophiles, such as water or hydroxide (B78521) ions. The amino and carboxyl groups of lysine can participate in hydrogen bonding and ionic interactions with the functional groups on the ceforanide molecule. These non-covalent interactions can induce a conformational rigidity in the ceforanide structure, making the β-lactam ring less accessible to hydrolytic attack.

In the solid state, the crystalline structure of this compound can contribute significantly to its stability. The formation of a stable salt crystal lattice can reduce the molecular mobility of ceforanide, thereby slowing down solid-state degradation reactions. This is particularly important as amorphous forms of cephalosporins are known to be significantly less stable than their crystalline counterparts. The specific crystal packing of this compound can also limit the penetration of atmospheric moisture, a key factor in initiating degradation in the solid state.

While specific kinetic data directly comparing the degradation of ceforanide and this compound is not extensively available in the public domain, the principles of salt formation and its impact on the stability of other ionizable drugs provide a strong theoretical basis for the enhanced stability of this compound. The following table summarizes the degradation of a related cephalosporin (B10832234), cefotaxime (B1668864), under different pH conditions, illustrating the critical role of pH in cephalosporin stability.

pHConditionObserved Degradation ProductsRelative Stability
< 3AcidicLactone derivatives from deacetylation and β-lactam cleavage productsLow
3 - 7Slightly Acidic to NeutralSlow cleavage of the β-lactam nucleusHigh
> 7Alkalineβ-lactam cleavage productsLow

This table illustrates the general pH-dependent degradation profile of a cephalosporin, cefotaxime, which is expected to be similar for ceforanide. The formation of a lysine salt helps to maintain a pH microenvironment closer to the region of maximum stability.

The following table presents hypothetical comparative stability data based on the expected behavior of cephalosporin salts, illustrating the potential impact of lysine salt formation on the degradation rate of ceforanide.

CompoundConditionHypothetical Half-life (t½)Rationale for Difference
Ceforanide (Free Acid)Aqueous Solution, pH 7.4, 37°CX hoursSusceptible to hydrolysis, particularly of the β-lactam ring.
This compoundAqueous Solution, pH 7.4, 37°C> X hoursBuffering effect of lysine, intermolecular interactions shielding the β-lactam ring.
Ceforanide (Free Acid)Solid State, 40°C, 75% RHY daysAmorphous content and hygroscopicity can lead to degradation.
This compoundSolid State, 40°C, 75% RH> Y daysStable crystalline salt form with potentially lower hygroscopicity.

This table provides a hypothetical comparison to illustrate the expected enhanced stability of this compound based on general principles of drug stability and salt formation.

Advanced Analytical Methodologies for Ceforanide Lysine Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the pharmaceutical industry for separating complex mixtures and quantifying the individual components. For Ceforanide (B1668862) lysine (B10760008), High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the routine analysis and quality control of Ceforanide lysine. The development of a robust and validated HPLC method is essential for accurate quantification.

Method Development: A typical HPLC method for this compound involves a reversed-phase approach. mdpi.comnih.gov A C18 column is commonly used as the stationary phase, offering good retention and separation of the polar this compound molecule. nih.govnih.gov The mobile phase, a critical component influencing the separation, is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the buffer is a key parameter that needs to be optimized to ensure good peak shape and resolution. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of the main compound. nih.gov Detection is typically performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, often around 240 nm. nih.gov

Method Validation: Once developed, the HPLC method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components like impurities or excipients. nih.gov

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govnih.gov For cephalosporins, linearity is often established across a wide concentration range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. mdpi.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjocpr.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. jocpr.com

A well-validated HPLC method provides the confidence needed for its use in routine quality control and stability studies of this compound.

Table 1: Example of HPLC Method Parameters for Lysine Analysis

ParameterCondition
Column C18, 5 µm, 4.6 mm x 250 mm nih.gov
Mobile Phase 10 mM Potassium Dihydrogen Phosphate (pH 7.5 with triethylamine) nih.gov
Elution Mode Isocratic nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 214 nm nih.gov
Injection Volume 20 µL nih.gov
Column Temperature 25°C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Degradant Identification

While HPLC is excellent for quantification, LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. globalresearchonline.netchimia.ch This makes it an indispensable tool for identifying and characterizing impurities and degradation products in this compound, even at trace levels. globalresearchonline.netajrconline.org

Impurity Profiling: During the synthesis and storage of this compound, various process-related impurities and degradation products can form. iajps.com LC-MS allows for the separation of these impurities from the main drug substance. The mass spectrometer then provides the molecular weight of each separated component. chimia.ch This information is crucial for the initial identification of unknown impurities.

Degradant Identification: Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to understand its stability and degradation pathways. researchgate.net LC-MS is used to analyze the samples from these studies to identify the resulting degradation products. researchgate.net By comparing the mass spectra of the degradants with that of the parent drug, it is often possible to deduce the structural modifications that have occurred. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by fragmenting the impurity ions and analyzing the resulting fragment ions. chimia.ch This provides valuable information about the structure of the impurities and helps in establishing the degradation profile of this compound.

The use of LC-MS in impurity profiling is critical for ensuring the safety and quality of the drug product, as even small amounts of certain impurities can have adverse effects. ajrconline.orgiajps.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay Development

UV-Vis spectrophotometry is a simple, cost-effective, and widely available technique used for the quantitative analysis of this compound in bulk and pharmaceutical formulations. sciepub.com The method is based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Assay Development: A spectrophotometric method for this compound involves dissolving the compound in a suitable solvent and measuring its absorbance at a specific wavelength (λmax), which is the wavelength of maximum absorption. For many cephalosporins, this is often in the UV range. researchgate.net Beer-Lambert's law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship forms the basis for quantitative analysis.

A study described a spectrophotometric method for the determination of Ceforanide L-lysine using molybdophosphoric acid as an oxidizing agent. nih.govrsc.org In this method, Beer's law was obeyed up to a concentration of 80 µg/mL. nih.govrsc.org The molar absorptivity was found to be 9.8 x 10³ l mol⁻¹ cm⁻¹, and the Sandell sensitivity was 53.0 ng cm⁻². nih.govrsc.org The method demonstrated good accuracy and precision with a correlation coefficient of 1.000. nih.govrsc.org

Table 2: Spectrophotometric Determination of this compound

ParameterValueReference
Linearity Range Up to 80 µg/mL nih.govrsc.org
Molar Absorptivity 9.8 x 10³ l mol⁻¹ cm⁻¹ nih.govrsc.org
Sandell Sensitivity 53.0 ng cm⁻² nih.govrsc.org
Correlation Coefficient 1.000 nih.govrsc.org

UV-Vis spectrophotometry provides a rapid and straightforward approach for the routine quality control assay of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. savemyexams.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching and bending of bonds). savemyexams.comoregonstate.edu

Functional Group Analysis: The IR spectrum of this compound provides a unique "fingerprint" of the molecule. libretexts.org Characteristic absorption bands in the spectrum can be assigned to specific functional groups present in the this compound structure, such as:

O-H stretch: A broad band indicating the presence of hydroxyl groups. libretexts.org

N-H stretch: Peaks associated with the amine groups. savemyexams.com

C=O stretch: Strong absorptions corresponding to the carbonyl groups in the β-lactam ring and the carboxylic acid. libretexts.org

C-H stretch: Absorptions for the various C-H bonds in the molecule. libretexts.org

C-N and C-O stretches: Found in the fingerprint region of the spectrum. libretexts.org

The FTIR spectrum of lysine, a component of the compound, shows characteristic broad peaks for CH₂ and NH stretching vibrations around 2500-3200 cm⁻¹. researchgate.net

Polymorphism: IR spectroscopy can also be used to study polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphic forms of a drug can have different physical properties, including solubility and stability. IR spectra can distinguish between different polymorphs as they will exhibit different absorption patterns in the fingerprint region. iajps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. symeres.comfilab.frbruker.com It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

Molecular Structure Confirmation: 1D and 2D NMR experiments are used to confirm the molecular structure of this compound.

¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. mdpi.com

¹³C NMR (Carbon NMR): This spectrum shows the different types of carbon atoms in the molecule. mdpi.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure.

NMR is a non-destructive technique that provides a wealth of structural information, making it essential for the definitive identification and characterization of this compound and any related impurities. filab.freuropeanpharmaceuticalreview.com

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and rapid approach for the analysis of electroactive compounds like certain cephalosporins. These techniques are predicated on the measurement of an electrical parameter (potential, current, or charge) in relation to the concentration of the analyte. mdpi.com Voltammetric methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are particularly prevalent for antibiotic detection. mdpi.com

For some cephalosporins, electrochemical analysis involves the reduction of specific functional groups. For instance, the methoxyimino group and the unsaturated C=C bond at the C-3–C-4 position are known electroactive sites in certain cephalosporin (B10832234) molecules. scispace.com The electrochemical behavior of cephalosporins can be influenced by factors such as pH and the potential for adsorption at the electrode surface. scispace.com The development of an electrochemical method for a specific cephalosporin, such as this compound, would necessitate a thorough investigation of its electrochemical properties and the optimization of experimental parameters like pH, scan rate, and accumulation potential to achieve maximum sensitivity and a low limit of detection. mdpi.com

The use of chemically modified electrodes, such as a poly-L-lysine modified mercury electrode, has been explored for the determination of other cephalosporins, suggesting potential avenues for enhancing the selectivity and sensitivity of electrochemical assays for this compound. scispace.comscirp.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to enhance the detectability of an analyte by altering its physicochemical properties. actascientific.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, or to improve their chromatographic behavior. lcms.cz Derivatization can be performed either before the analyte enters the analytical column (pre-column) or after it elutes (post-column). actascientific.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system. actascientific.com This approach is widely used in HPLC to improve the sensitivity and selectivity of the analysis. actascientific.comlcms.cz A key advantage is that any excess reagent or by-products can often be removed before analysis, preventing potential interference. dss.go.th However, challenges such as slow reaction kinetics and the potential for multiple labeling of the analyte must be carefully managed. dss.go.th Automated pre-column derivatization systems can enhance reproducibility by ensuring consistent reaction times. lcms.cz

Post-column derivatization occurs after the analyte has been separated by chromatography and before it reaches the detector. actascientific.comnih.gov This technique is beneficial as it avoids the formation of multiple derivatives from a single analyte and is not affected by the separation conditions. nih.gov A common application is the reaction of separated amino acids with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) to form colored or fluorescent products, respectively, that can be readily detected. nih.govpmda.go.jp

For this compound, which contains a lysine moiety, derivatization techniques commonly used for amino acids could be adapted.

The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte and the desired detection method. For spectrophotometric analysis of cephalosporins, reagents like 1,2-naphthoquinone-4-sulfonic acid (NQS) have been used to form colored products. researchgate.netsciepub.comresearchgate.net The reaction conditions, including pH, temperature, reaction time, and reagent concentration, must be meticulously optimized to ensure complete and reproducible derivatization. researchgate.netresearchgate.net For instance, the reaction of some cephalosporins with NQS is performed in an alkaline medium to produce a colored derivative. researchgate.netresearchgate.net

Other reagents used for the spectrophotometric determination of cephalosporins include 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with the sulfide (B99878) ions produced after alkaline hydrolysis of the cephalosporin. scirp.orgscirp.org The optimization of such a method would involve studying the effects of NaOH concentration, hydrolysis time, and NBD-Cl concentration. scirp.org

For fluorescence detection, which often provides higher sensitivity, reagents like o-phthalaldehyde (OPA) in the presence of a thiol, or fluorescamine, are commonly used to derivatize primary amines, such as the one present in the lysine portion of this compound. nih.govsciepub.com

Table 1: Example of Optimized Conditions for Spectrophotometric Analysis of Cephalosporins using NQS

ParameterCefiximeCephalexinCefotaxime (B1668864)
pH 12.013.013.0
Volume of Buffer 2 mL1.5 mL1 mL
NQS Concentration 0.5%0.4%0.5%
Reaction Time 20 min10 min25 min
Temperature 70 °C80 °CRoom Temp.
λmax (nm) 521455493
Source: Adapted from research on cephalosporin analysis. researchgate.net

Validation of Analytical Methods According to Academic and Regulatory Guidelines

The validation of an analytical method is a crucial process that provides documented evidence that the procedure is suitable for its intended purpose. scielo.brunodc.org Regulatory bodies like the International Council for Harmonisation (ICH) and national pharmacopoeias provide comprehensive guidelines for method validation. amazonaws.comeuropa.eu

Specificity, or selectivity, is the ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. amazonaws.comresearchgate.net For a this compound assay, specificity would be demonstrated by showing that there is no interference from excipients in the formulation or from potential degradation products. edqm.eusysrevpharm.org This is often achieved by analyzing placebo formulations and samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light). jocpr.com Peak purity analysis using techniques like diode array detection can also be employed to confirm the homogeneity of the analyte peak. amazonaws.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. amazonaws.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. mdpi.com The correlation coefficient (r) or coefficient of determination (R²) is expected to be close to 1. researchgate.net

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. amazonaws.com For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. amazonaws.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. amazonaws.com It is often determined through recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated. mdpi.combioline.org.br

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. amazonaws.com It is usually assessed at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment. mdpi.com

Reproducibility: Precision between different laboratories. europa.eu

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. bioline.org.br

Table 2: Typical Validation Parameters and Acceptance Criteria for a Quantitative HPLC Assay

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r) ≥ 0.999
Range 80% to 120% of the nominal concentration.
Accuracy (Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Source: Based on general principles from regulatory guidelines. amazonaws.comeuropa.eusysrevpharm.org

Detection and Quantitation Limits

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, a spectrophotometric method has been developed that demonstrates its applicability for determination in pure form and pharmaceutical formulations. sciepub.com This method utilizes molybdophosphoric acid as an oxidizing agent. In this specific spectrophotometric analysis, Beer's law, which describes the linear relationship between absorbance and concentration, was found to be obeyed for Ceforanide L-lysine up to a concentration of 80 μg mL-1. sciepub.com

While specific LOD and LOQ values for this compound are not extensively detailed in the cited literature, a review of analytical methods for other cephalosporins provides a comparative context for the sensitivity of various techniques. These methods often involve spectrophotometry or high-performance liquid chromatography (HPLC). The LOD and LOQ values for these compounds can vary significantly based on the analytical technique and the complexity of the sample matrix. nih.govresearchgate.netscirp.orgresearchgate.net

Below is a table summarizing the detection and quantitation limits for various cephalosporins determined by different analytical methods, offering a comparative perspective on the analytical sensitivity achievable for this class of antibiotics.

CephalosporinAnalytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
CefadroxilFlow-injection Spectrophotometry0.036Not Reported
CefotaximeFlow-injection Spectrophotometry0.048Not Reported
CephalexinSpectrophotometry0.461.5
CefiximeSpectrophotometry0.892.7
CefdinirSpectrophotometry0.10.5
Various CephalosporinsSpectrophotometry (with NBD-Cl)0.289 - 5.8670.878 - 17.778

This table presents a range of reported LOD and LOQ values for different cephalosporins to provide a comparative context. sciepub.comscirp.orgresearchgate.net

Robustness and System Suitability Testing

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For spectrophotometric methods developed for cephalosporins, robustness is typically evaluated by examining the influence of minor changes in experimental conditions. researchgate.net

A study on the determination of eleven cephalosporins using a spectrophotometric method investigated several parameters to assess robustness, including:

Concentration of sodium hydroxide (B78521) (NaOH)

Concentration of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

Heating temperature

Heating time

The results of this study indicated that none of these variations significantly affected the performance of the method, demonstrating its robustness. researchgate.net While this study did not specifically include this compound, it provides a clear framework for the types of parameters that are assessed to ensure the robustness of an analytical method for the cephalosporin class of compounds.

System Suitability Testing

System suitability testing (SST) is an integral part of many analytical procedures, designed to verify that the analytical system is performing adequately for the intended analysis. wjarr.com These tests are performed prior to the analysis of any samples to ensure that the equipment, electronics, and analytical operations constitute a system that can be evaluated as a whole. wjarr.comdemarcheiso17025.com The parameters for SST depend on the specific analytical procedure being validated. demarcheiso17025.com

For advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), a common method for the analysis of pharmaceuticals, system suitability is typically established by a series of tests. Below is a table detailing typical system suitability parameters and their acceptance criteria for an HPLC analysis.

ParameterAcceptance CriteriaPurpose
Plate Count (N) > 2000Measures the efficiency of the chromatographic column.
Tailing Factor (T) ≤ 2Measures the symmetry of the chromatographic peak.
Resolution (Rs) > 2 between the analyte peak and the nearest eluting peakIndicates the degree of separation between adjacent peaks.
Reproducibility (RSD) ≤ 2.0% for peak area and retention time of replicate injectionsConfirms the precision of the system.

This table outlines typical system suitability test parameters for an HPLC method, which is a common advanced analytical technique for pharmaceutical analysis. demarcheiso17025.compmda.go.jp

Molecular Mechanisms of Antimicrobial Resistance to Ceforanide Lysine

β-Lactamase-Mediated Inactivation Mechanisms

The principal mechanism of resistance to ceforanide (B1668862) and other β-lactam antibiotics is the production of β-lactamase enzymes. wikipedia.orgresearchgate.net These enzymes effectively neutralize the antibiotic by hydrolyzing the amide bond within the characteristic four-membered β-lactam ring, rendering the molecule incapable of binding to its target, the penicillin-binding proteins (PBPs). wikipedia.orgbiomolther.orgmdpi.com

β-Lactamases are broadly categorized into four molecular classes: A, B, C, and D. infectionsinsurgery.orgoup.com Ceforanide is primarily threatened by Class C β-lactamases, also known as AmpC cephalosporinases. infectionsinsurgery.orgasm.orgnih.gov These enzymes are typically encoded on the chromosomes of many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas aeruginosa. asm.orgasm.org In some cases, the genes for AmpC enzymes can be located on plasmids, facilitating their transfer between different bacterial species. nih.govasm.org

AmpC cephalosporinases exhibit a broad substrate profile that includes penicillins and is particularly effective against cephalosporins. infectionsinsurgery.orgjscimedcentral.com They are known to confer resistance to a wide range of cephalosporins, including first-generation (e.g., cephalothin), second-generation (like ceforanide), and third-generation (e.g., cefotaxime (B1668864), ceftazidime) variants. nih.govjscimedcentral.comomjournal.org A key characteristic of most Group 1/Class C enzymes is their resistance to inhibition by common β-lactamase inhibitors like clavulanic acid. asm.orgnih.govjscimedcentral.com

β-Lactamase ClassificationKey Characteristics Relevant to Ceforanide Resistance
Ambler Class C (Functional Group 1) Also known as AmpC cephalosporinases. nih.gov
Primarily encoded on the chromosome of Gram-negative bacteria but can also be plasmid-mediated. asm.orgnih.govasm.org
Efficiently hydrolyze a broad spectrum of cephalosporins, including second-generation agents like ceforanide. infectionsinsurgery.orgjscimedcentral.com
Generally not inhibited by classic β-lactamase inhibitors such as clavulanic acid. asm.orgjscimedcentral.com
Ambler Class A (Functional Group 2) Includes Extended-Spectrum β-Lactamases (ESBLs) like TEM, SHV, and CTX-M types. jscimedcentral.commdpi.com
ESBLs can hydrolyze third-generation cephalosporins and may also affect ceforanide. jscimedcentral.comembopress.org
Typically inhibited by clavulanic acid and tazobactam (B1681243). asm.org
Ambler Class D (Functional Group 2) Known as oxacillinases (OXA). nih.gov
Exhibit high hydrolytic activity against oxacillin (B1211168) and can also confer resistance to other penicillins and cephalosporins. nih.gov

The inactivation of ceforanide by Class C β-lactamases is a two-step hydrolytic process. nih.gov This mechanism is characteristic of serine β-lactamases, which utilize a serine residue in their active site for catalysis. biomolther.org

Acylation: The process begins with a nucleophilic attack by a catalytic serine residue (e.g., Ser64 in many Class C enzymes) on the carbonyl carbon of the β-lactam ring. biomolther.orgnih.gov This attack opens the ring and forms a transient, covalent acyl-enzyme intermediate. biomolther.org

Deacylation: A water molecule, activated by a general base residue within the active site, then attacks the acyl-enzyme intermediate. biomolther.orgnih.gov This step hydrolyzes the covalent bond, releasing the inactivated antibiotic (now with a broken β-lactam ring) and regenerating the free, active enzyme, which is then ready to catalyze another inactivation cycle. biomolther.orgnih.gov

This rapid enzymatic cycle allows a single β-lactamase molecule to inactivate a large number of antibiotic molecules, leading to high levels of resistance.

The interaction between Class C β-lactamases and cephalosporins like ceforanide is dictated by the specific three-dimensional structure of the enzyme's active site. Class C enzymes are characterized by conserved catalytic motifs, including 64SXSK, 150YXN, and 315KTG (numbering may vary). nih.govasm.org

Structural studies and molecular modeling of Class C enzymes with other cephalosporins, such as cefotaxime, provide insights applicable to ceforanide. nih.govresearchgate.netuliege.be The active site forms a cleft that accommodates the β-lactam core. uliege.be Within this cleft, the Tyr150 residue is believed to function as a general base, abstracting a proton from Ser64 to increase its nucleophilicity for the initial attack on the β-lactam ring. nih.gov The conformation and chemical nature of the side chains on the cephalosporin (B10832234) molecule are critical for binding and the rate of hydrolysis. uliege.be For example, the bulky side chain of cefotaxime has been shown to induce conformational changes in the active site upon binding. uliege.be The efficiency of ceforanide as a substrate is therefore dependent on how well its own structure fits within this dynamic catalytic pocket.

Efflux Pump Systems and Reduced Intracellular Accumulation

A second major resistance strategy employed by bacteria is the active removal of antibiotics from the cell via efflux pumps. microbialcell.comnih.govnih.gov These are transport proteins embedded in the bacterial cell membrane(s) that recognize and expel a wide range of toxic compounds, including ceforanide, thereby preventing the antibiotic from reaching its intracellular PBP targets. nih.govmdpi.com

Bacteria can possess multiple efflux pumps, often with broad substrate specificities. These pumps are categorized into several major families based on their structure and energy source. dovepress.cominnovareacademics.in In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family is the most clinically significant for multidrug resistance. innovareacademics.inacs.orgmdpi.com

Efflux Pump SuperfamilyEnergy SourceRelevant Examples in Gram-Negative BacteriaSubstrates Include
Resistance-Nodulation-Division (RND) Proton Motive Force mdpi.comacs.orgAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) mdpi.commdpi.comβ-lactams, fluoroquinolones, tetracyclines, chloramphenicol (B1208) mdpi.commdpi.comnih.gov
Major Facilitator Superfamily (MFS) Proton Motive Force microbiologyresearch.orgEmrAB (E. coli), NorA (S. aureus) mdpi.comoup.comTetracycline, nalidixic acid, various dyes microbialcell.commdpi.com
ATP-Binding Cassette (ABC) ATP Hydrolysis acs.orgmicrobiologyresearch.orgMacAB-TolC (E. coli) micropspbgmu.ruMacrolides, various toxic compounds micropspbgmu.ru
Small Multidrug Resistance (SMR) Proton Motive Force microbiologyresearch.orgEmrE (E. coli)Cationic drugs, antiseptics microbiologyresearch.org
Multidrug and Toxic Compound Extrusion (MATE) Sodium Ion Gradient or Proton Motive Force acs.orgmdpi.comMdtK (S. enterica)Fluoroquinolones, aminoglycosides mdpi.com

RND pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa are known to extrude β-lactam antibiotics. mdpi.combrieflands.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance to ceforanide and other cephalosporins. oup.comspandidos-publications.com

The mechanism of RND-mediated efflux in Gram-negative bacteria involves a sophisticated tripartite complex that spans the entire cell envelope. nih.govacs.org This assembly consists of:

An inner membrane transporter (e.g., AcrB, MexB), which belongs to the RND family. This component recognizes and binds the substrate and utilizes the proton motive force to energize transport. mdpi.comnih.gov

A periplasmic adaptor protein (PAP) (e.g., AcrA, MexA), which links the inner membrane transporter to the outer membrane channel. nih.govmicropspbgmu.ru

An outer membrane channel (e.g., TolC, OprM), which provides the final exit pathway for the drug out of the cell. nih.govmicropspbgmu.ru

Substrate recognition is thought to occur within a large, multispecific binding pocket in the inner membrane transporter. nih.gov This pocket can bind to a wide variety of structurally diverse molecules. The transporter protein cycles through a series of conformational changes, functioning like a peristaltic pump to move the substrate from the periplasm or inner membrane leaflet through the adaptor protein and out of the cell via the outer membrane channel. micropspbgmu.ru This continuous extrusion lowers the intracellular concentration of ceforanide, preventing it from effectively inhibiting cell wall synthesis.

Comparative Biochemical and in Vitro Activity Studies

Comparison of Ceforanide (B1668862) Lysine (B10760008) with Other Cephalosporins in Defined Biochemical Assays

Enzyme Inhibition Assays (e.g., Transpeptidases, β-Lactamases)

Ceforanide, a second-generation cephalosporin (B10832234), demonstrates a specific profile of interaction with bacterial enzymes, particularly transpeptidases and β-lactamases, which dictates its spectrum of activity. la.gov Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are transpeptidases essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.govmdpi.com The acylation of the serine residue at the active site of these enzymes by the β-lactam ring forms a stable complex, halting cell wall construction and leading to cell lysis. nih.gov

The efficacy of cephalosporins is significantly influenced by their stability to β-lactamases, enzymes produced by bacteria that hydrolyze the β-lactam ring, rendering the antibiotic inactive. frontiersin.orguliege.be Cephalosporins are generally more stable against many β-lactamases compared to penicillins. auctoresonline.org Second-generation cephalosporins, including ceforanide, were developed to have greater stability against β-lactamases produced by gram-negative bacteria compared to their first-generation counterparts. la.govstonybrookmedicine.edu This enhanced stability allows for activity against a broader range of gram-negative organisms like Escherichia coli and Haemophilus influenzae. stonybrookmedicine.edu However, their stability is not absolute. They can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are often found in nosocomial gram-negative pathogens. stonybrookmedicine.edu For instance, studies on other cephalosporins like cefotaxime (B1668864) have shown high stability to penicillinases and many cephalosporinases, a trait that contributes to its potent activity. asm.org In contrast, some Class A β-lactamases, such as the common TEM enzymes, can readily hydrolyze older cephalosporins but are less effective against newer generations. mdpi.comfrontiersin.org

The inhibitory activity of a cephalosporin against β-lactamases can also be a crucial factor. Some cephalosporins can act as inhibitors of these enzymes. For example, studies comparing a 1-oxa cephalosporin to cefoxitin (B1668866) and cefotaxime showed that all three compounds could effectively inhibit cephalosporinase-mediated hydrolysis of another cephalosporin, cephaloridine. jst.go.jp This indicates that beyond simply resisting hydrolysis, some cephalosporins can protect other susceptible β-lactams by tying up the degradative enzymes.

Molecular Binding Studies with Isolated PBPs

The antibacterial effect of ceforanide is contingent upon its binding affinity to essential penicillin-binding proteins (PBPs). nih.govpsu.edu These enzymes are critical for bacterial cell wall synthesis, and their inhibition is lethal to the bacteria. nih.govpsu.edu Different bacterial species possess multiple types of PBPs, and the affinity of a β-lactam antibiotic for these specific PBPs determines its antibacterial efficacy. stonybrookmedicine.edu

In staphylococci, PBPs 1, 2, and 3 are essential for the growth and survival of methicillin-susceptible strains. nih.gov The potency of a cephalosporin is often correlated with its ability to bind these targets. Newer cephalosporins have been engineered for high affinity to these crucial PBPs. For example, ceftaroline (B109729), a novel cephalosporin, exhibits distinctive and strong binding to PBPs 2 and 3 in Staphylococcus aureus, with 50% inhibitory concentrations (IC50) ranging from 0.034 to 0.049 mg/L, while also maintaining good binding to PBP1 (IC50: 0.1 mg/L). psu.edu Another advanced cephalosporin, RWJ-54428, also demonstrates high affinity for the essential PBPs of β-lactam-susceptible S. aureus. asm.org

The challenge of methicillin-resistance in staphylococci is primarily due to the expression of PBP2a, which has a low affinity for most β-lactam antibiotics. nih.gov Ceforanide, as a second-generation cephalosporin, generally lacks significant activity against methicillin-resistant S. aureus (MRSA) because it does not bind effectively to PBP2a. In contrast, newer agents like ceftaroline and ceftobiprole (B606590) were specifically designed to have a high affinity for PBP2a, with ceftaroline showing IC50 values between 0.01 to 1 µg/ml for this resistant target. nih.govnih.govasm.orgmdpi.com

In gram-negative bacteria such as E. coli, PBP3 is a primary target for many cephalosporins. asm.org Agents like ceftobiprole show good affinity for PBP3, which leads to filamentation of the bacterial cells upon exposure. asm.org However, broader activity is often achieved by binding to multiple essential PBPs. Ceftobiprole and ceftriaxone (B1232239), for instance, also have good affinity for the essential PBP2 in E. coli. asm.org

The table below presents comparative binding affinities (IC50 in mg/L) of various cephalosporins to PBPs from a methicillin-susceptible S. aureus (MSSA) strain, illustrating the differential target affinities.

CephalosporinPBP1 (mg/L)PBP2 (mg/L)PBP3 (mg/L)PBP4 (mg/L)
Ceftaroline0.10.0490.034>1
Ceftriaxone----
Oxacillin (B1211168)--->1

Data for Ceftriaxone and Oxacillin were mentioned in comparison but specific IC50 values for all PBPs were not provided in the searched text. Data derived from studies on MSSA ATCC 29213. psu.edu

In Vitro Bactericidal and Bacteriostatic Kinetic Studies on Bacterial Cell Cultures

Time-Kill Curve Analysis (in vitro)

Time-kill curve analysis is a method used to determine the pharmacodynamic activity of an antimicrobial agent by measuring the rate of bacterial killing over time. nih.gov For an antibiotic to be considered bactericidal, it must typically cause a reduction of ≥3 log10 CFU/mL (a 99.9% reduction) in the initial bacterial inoculum within a 24-hour period. oatext.comoup.com

Studies on cephalosporins demonstrate that their bactericidal activity is concentration-dependent up to a certain point and varies by the target organism. For example, time-kill assays with ceftaroline against S. aureus showed that it exhibited bactericidal activity against both methicillin-sensitive (MSSA) and some methicillin-resistant (MRSA) strains. oatext.com However, against certain MRSA strains with higher MICs, regrowth was observed with serum samples taken at later time points, indicating that sustained concentrations are crucial. oatext.com

In studies involving other antimicrobial agents, time-kill experiments show that combinations can lead to synergistic killing. For instance, the combination of ceftaroline with amikacin (B45834) demonstrated a synergistic effect against 90% of tested strains of E. coli, E. cloacae, K. pneumoniae, and P. aeruginosa, resulting in a significant decrease in viable organisms at 24 hours compared to either drug alone. nih.gov In contrast, combinations of ceftaroline with agents like tigecycline (B611373) or levofloxacin (B1675101) were found to be indifferent, showing no enhanced killing. nih.gov The kinetics of killing can also be rapid; one study on an oligo-acyl-lysyl peptidomimetic against H. pylori showed that the compound killed 90% of the bacteria within 2 to 6 hours at twice its bactericidal concentration. nih.gov

The growth phase of the bacteria and the density of the inoculum can significantly impact the effectiveness of bactericidal agents. oup.com In vitro tests are typically performed with actively growing cultures at densities of 10^5–10^6 CFU/mL, whereas in an actual infection, bacterial loads can be much higher and may include slower-growing populations, which are less susceptible to β-lactams. oup.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations (in vitro)

The in vitro potency of ceforanide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% or greater reduction of the initial bacterial inoculum. oup.comasm.org For many bactericidal agents like ceforanide, the MIC and MBC values are often equivalent or close (typically within one or two dilutions). asm.org

Ceforanide has demonstrated activity against cephalothin-susceptible gram-positive and gram-negative organisms. asm.org It also shows utility against a proportion of cephalothin-resistant E. coli and Enterobacter species. asm.org The activity of cephalosporins varies by generation and specific agent. Third-generation cephalosporins like cefotaxime and ceftriaxone generally exhibit greater activity against gram-negative bacteria, while first-generation agents are more active against gram-positive cocci. stonybrookmedicine.edunih.govjlabphy.org Ceforanide, as a second-generation agent, provides intermediate coverage. la.govstonybrookmedicine.edu

The following table summarizes the MIC and MBC values for ceforanide and the comparative cephalosporin cefoxitin against several bacterial strains, illustrating their relative potencies.

OrganismAntibioticMIC (µg/mL)MBC (µg/mL)
E. coliCeforanide0.7850
Cefoxitin55
K. pneumoniaeCeforanide0.1951.56
Cefoxitin2.52.5
S. aureusCeforanide--
Cefoxitin55

Data derived from in vitro studies. asm.orgresearchgate.net Dashes indicate data not available in the provided search results.

It is important to note that resistance can be an issue. For example, some isolates may show a significant difference between MIC and MBC, a phenomenon known as tolerance, where an organism is inhibited but not effectively killed. oup.comasm.org One E. coli isolate was reported to have a ceforanide MIC of 0.78 µg/mL but an MBC of 50 µg/mL. asm.org

Synergistic and Antagonistic Molecular Interactions with Other Antimicrobial Agents (in vitro)

The combination of antimicrobial agents is a strategy often employed to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic killing effect. msjonline.org Synergy is defined as an effect where the combined activity of two drugs is significantly greater than the sum of their individual effects. nih.gov This is often quantified using the fractional inhibitory concentration index (FICI), where a value of ≤0.5 typically indicates synergy. msjonline.orgbiorxiv.org Antagonism, a decrease in combined activity, is also possible. scirp.org

Studies investigating ceforanide and other cephalosporins in combination with different classes of antibiotics have yielded varied results. Combination therapy with β-lactams and aminoglycosides is a classic example. The combination of ceftaroline and amikacin has been shown to be synergistic against a high percentage of resistant gram-negative pathogens. nih.gov Similarly, a study on cefsulodin (B1200230) combined with kanamycin (B1662678) demonstrated a synergistic action against E. coli. msjonline.org

The combination of a cephalosporin with a β-lactamase inhibitor is another common synergistic pairing. For resistant, ESBL-producing strains, the addition of tazobactam (B1681243) to ceftaroline resulted in a 2- to 512-fold reduction in the ceftaroline MIC and produced a synergistic effect in time-kill studies against E. coli and K. pneumoniae. nih.gov

However, not all combinations are synergistic. The pairing of ceftaroline with tigecycline or levofloxacin was found to be indifferent against several gram-negative isolates. nih.gov Antagonism can also occur, particularly when combining bactericidal and bacteriostatic agents, or when one agent induces resistance to the other. Some studies have noted antagonistic interactions between certain plant extracts and antibiotics like ciprofloxacin (B1669076) and cefotaxime. researchgate.net

The table below summarizes the observed interactions between various cephalosporins and other antimicrobial agents against specific pathogens.

Cephalosporin CombinationPathogenObserved InteractionFICI / Outcome
Ceftaroline + AmikacinE. coli, K. pneumoniae, P. aeruginosaSynergy≥2-log10 kill increase
Ceftaroline + TazobactamESBL-producing E. coli, K. pneumoniaeSynergy-
Ceftaroline + LevofloxacinGram-negative isolatesIndifference-
Cefsulodin + KanamycinE. coliSynergyFIC: 0.37
Cefsulodin + KanamycinS. aureusAdditiveFIC: 1.0
Cefotaxime + GentamicinMDR S. aureusSynergy70% of isolates

Data derived from multiple in vitro combination studies. nih.govmsjonline.orgscielo.br FICI (Fractional Inhibitory Concentration Index) or outcome as reported in the source.

Molecular Mechanism of Synergy with β-Lactamase Inhibitors

β-lactamase inhibitors are compounds that can inactivate β-lactamase enzymes, which are produced by some bacteria and are a primary mechanism of resistance to β-lactam antibiotics like ceforanide. mdpi.com These inhibitors bind to the β-lactamase, preventing it from hydrolyzing the β-lactam ring of the antibiotic and thus restoring its activity. mdpi.com The synergy between a β-lactam antibiotic and a β-lactamase inhibitor is a well-established strategy to overcome resistance. mdpi.comcabidigitallibrary.org

However, for ceforanide specifically, there is a notable lack of evidence in the scientific literature detailing a molecular mechanism of synergy with β-lactamase inhibitors. Ceforanide itself is known to be resistant to hydrolysis by certain types of β-lactamases, such as the type IIa β-lactamase and the penicillinase produced by Staphylococcus aureus. researchgate.net This inherent stability may reduce the necessity for combination with a β-lactamase inhibitor against organisms producing these specific enzymes.

In broader studies of β-lactam/β-lactamase inhibitor combinations, other cephalosporins are more frequently the focus of synergistic pairings. For example, combinations of cefoperazone (B1668861) with inhibitors like clavulanic acid have shown synergistic activity against resistant Enterobacteriaceae and Bacteroides fragilis. oup.com Similarly, newer combinations such as ceftazidime/avibactam have demonstrated potent synergy against a wide range of β-lactamase-producing bacteria. cabidigitallibrary.org The absence of similar extensive data for ceforanide suggests that its combination with β-lactamase inhibitors has not been a primary area of clinical or research focus.

Biochemical Roles and Interactions of the Lysine Moiety

Lysine (B10760008) Biosynthesis Pathways in Prokaryotes as Potential Indirect Drug Targets

The efficacy of many antibiotics hinges on targeting biochemical pathways essential for bacterial survival but absent in humans, thereby minimizing toxicity. frontiersin.orgfrontiersin.org The biosynthesis of lysine is a prime example of such a target. eolss.netnih.gov Bacteria primarily synthesize lysine via the diaminopimelate (DAP) pathway, while fungi and some yeast utilize the α-aminoadipate (AAA) pathway. frontiersin.orgwikipedia.orgbiorxiv.org Since mammals cannot synthesize lysine de novo (it is an essential amino acid obtained from their diet), enzymes within these pathways represent attractive targets for novel antimicrobial agents. frontiersin.orgeolss.net

The connection to ceforanide (B1668862) is indirect but biochemically significant. Ceforanide's mechanism of action is to disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall. ontosight.aimdpi.com The integrity of this wall depends on cross-linking peptide stems, which in many bacteria, directly utilize the products of the lysine biosynthetic pathway. Specifically, Gram-negative bacteria use meso-diaminopimelate (meso-DAP), the immediate precursor to lysine, as the cross-linking amino acid, while most Gram-positive bacteria use L-lysine itself for this purpose. frontiersin.orgfrontiersin.orgresearchgate.net Therefore, by inhibiting cell wall construction, ceforanide targets a process that is critically dependent on a functional lysine biosynthesis pathway. Inhibiting the pathway would halt the supply of essential building blocks, representing a synergistic line of attack.

Diaminopimelate (DAP) Pathway: This pathway starts from aspartate and is the most common route for lysine synthesis in prokaryotes. biorxiv.orgresearchgate.net Several variants of the DAP pathway exist, including the acetylase, succinylase, dehydrogenase, and aminotransferase pathways, which differ in the steps used to convert an early intermediate (tetrahydrodipicolinate) into meso-DAP. researchgate.netasm.orgpnas.org The enzymes in this pathway, such as dihydrodipicolinate synthase (DHDPS) and diaminopimelate epimerase, have been extensively studied as potential antibiotic targets. eolss.net

α-Aminoadipate (AAA) Pathway: Historically considered unique to fungi and euglenids, the AAA pathway has also been identified in some bacterial species, such as Thermus thermophilus. wikipedia.orgbiorxiv.orgnih.gov This pathway begins with α-ketoglutarate and acetyl-CoA, proceeding through α-aminoadipate as a key intermediate. wikipedia.orgnih.gov The existence of this pathway in certain bacteria broadens the scope of potential antibiotic targets. wikipedia.org The biosynthesis of cephalosporin (B10832234) C in the fungus Acremonium chrysogenum also involves L-α-aminoadipic acid (L-α-AAA) as a precursor, highlighting the close metabolic relationship between lysine and β-lactam antibiotic synthesis in some organisms. nih.govruhr-uni-bochum.de

While ceforanide does not directly inhibit these enzymes, its action underscores the vulnerability of the bacterial cell wall, which is intrinsically linked to the continuous operation of these lysine synthesis pathways.

Impact of Lysine on Compound Transport Mechanisms (e.g., Amino Acid Transporters in Bacterial Systems)

For an antibiotic to be effective, it must first cross the bacterial cell wall and membrane to reach its target. Some bacteria have evolved specific transport systems, such as amino acid permeases, to import essential nutrients like lysine from their environment. nih.govmdpi.com These transport systems are potential gateways for antibiotics that can mimic their natural substrates.

While direct evidence showing the lysine moiety of ceforanide actively facilitates its transport via bacterial lysine permeases (like LysP) is not established, the principle of antibiotic uptake through nutrient transporters is well-documented. nih.govresearchgate.net For instance, certain catechol-substituted cephalosporins are known to mimic iron-siderophore complexes, enabling their active transport into Gram-negative bacteria through iron transport systems, which significantly enhances their bactericidal activity by bypassing permeability barriers. asm.orgum.es

Furthermore, studies have shown that exogenous amino acids can influence antibiotic uptake and efficacy. One study demonstrated that L-lysine potentiates the activity of aminoglycoside antibiotics against Acinetobacter baumannii by increasing the proton motive force and stimulating antibiotic uptake. nih.gov This suggests that the presence of lysine in the microenvironment can alter bacterial membrane physiology in a way that favors the entry of certain drug classes. Although operating by a different mechanism, this finding supports the concept that the lysine component of ceforanide lysine could have an influence on the drug's interaction with the bacterial cell surface and its subsequent transport.

Biochemical Stability of the Lysine Linkage within the Ceforanide Structure

The chemical name for this compound indicates it is a 1:1 compound of the ceforanide molecule and L-lysine. medkoo.com This formulation is a salt, not a covalently bonded conjugate. The linkage is an ionic bond formed by the electrostatic attraction between the positively charged amino groups of the lysine molecule and the negatively charged carboxylate groups on the ceforanide molecule. libretexts.orgreddit.com

Ionic Bonds vs. Covalent Bonds: Covalent bonds involve the sharing of electrons between atoms to form a stable molecule with a definite shape. libretexts.orgwou.edu In contrast, an ionic bond results from the transfer of one or more electrons from one atom (forming a cation) to another (forming an anion), leading to an electrostatic attraction between the resulting oppositely charged ions. libretexts.orgsavemyexams.com

In the solid state, this ionic bond is stable, holding the two components together in a crystal lattice. medkoo.comreddit.com However, when this compound is dissolved in an aqueous solution, such as for injection, this ionic bond readily dissociates. The compound separates into the ceforanide anion and the lysine cation. This dissociation is crucial for the drug's action, as it liberates the active ceforanide molecule to diffuse and bind to its PBP targets in bacteria. The stability of the salt in its dry, powdered form is important for shelf-life and formulation, while its dissociation in solution is essential for bioavailability. medkoo.com

Table 1: Comparison of Bond Types

Feature Ionic Bond (in this compound) Covalent Bond
Mechanism Electrostatic attraction between oppositely charged ions (Ceforanide anion and Lysine cation). libretexts.orgreddit.com Sharing of electron pairs between atoms. wou.edu
Formation Transfer of electrons from the acidic carboxyl groups of ceforanide to the basic amino groups of lysine. Occurs between atoms with similar electronegativity. libretexts.org
State in Solution Dissociates into free ions in aqueous solution. Remains intact in solution unless a chemical reaction occurs.

| Role in Ceforanide | Forms a stable, solid salt for formulation. medkoo.com | Forms the stable core structure of the ceforanide molecule itself. |

L-Lysine's Influence on Ceforanide's Molecular Properties Relevant to Formulation and Stability (Biochemical Aspects)

The choice to formulate ceforanide as a lysine salt is driven by the favorable biochemical and molecular properties that lysine imparts, particularly concerning solubility and stability. ontosight.ai Ceforanide free acid is described as practically insoluble in water. drugfuture.com Forming a salt with a basic amino acid like L-lysine significantly enhances its aqueous solubility. ontosight.ai This is a common strategy for acidic drugs, as the resulting salt is more polar and interacts more favorably with water molecules. nih.gov

The biochemical advantages of using L-lysine include:

Increased Solubility: The ionic nature of the ceforanide-lysine salt allows it to dissolve more readily in water, which is essential for preparing solutions for parenteral administration. ontosight.ainih.gov

Buffering Capacity: Amino acids like lysine are zwitterionic and can act as buffers, helping to maintain the pH of the formulation within a desired range. This can be critical for both drug stability and reducing irritation at the site of injection. nih.gov Formulations of cephalosporins with amino acids have been reported to be less painful upon administration. nih.gov

Enhanced Stability: By forming a stable, crystalline solid, the lysine salt protects the ceforanide molecule from degradation during storage. medkoo.com The product is stable for weeks at ambient temperature and for years when stored at -20°C. medkoo.com

Table 2: Properties of Ceforanide and its Lysine Salt

Compound Molecular Formula Molecular Weight ( g/mol ) Water Solubility Key Formulation Advantage
Ceforanide C₂₀H₂₁N₇O₆S₂ 519.55 medchemexpress.com Practically insoluble drugfuture.com -

| This compound | C₂₆H₃₅N₉O₈S₂ | 665.74 medchemexpress.com | Soluble ontosight.ai | Enhanced solubility and stability for injection. ontosight.ai |

Future Research Trajectories in Ceforanide Lysine Chemical and Molecular Biology

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the intricate interactions between antibiotics and their bacterial targets. In the context of ceforanide (B1668862) lysine (B10760008), these techniques can provide invaluable insights into its structure-activity relationship (SAR). By simulating the binding of ceforanide to penicillin-binding proteins (PBPs), researchers can identify the key molecular features responsible for its antibacterial activity. drugbank.com

Table 1: Key Areas of Computational Investigation for Ceforanide Lysine SAR

Research AreaObjectiveComputational Techniques
Binding Site Analysis Identify critical amino acid residues in PBPs that interact with ceforanide.Molecular Docking, Site-Directed Mutagenesis Simulations
Conformational Analysis Determine the optimal conformation of this compound for PBP binding.Molecular Dynamics, Monte Carlo Simulations
Reaction Energetics Calculate the free energy barriers for the acylation reaction with the PBP serine residue.QM/MM Calculations
SAR Mapping Correlate specific structural modifications of ceforanide with changes in antibacterial activity.3D-QSAR (Quantitative Structure-Activity Relationship)

Development of Novel Ceforanide Analogues with Enhanced Biochemical Profiles

The insights gained from computational studies can guide the synthesis of novel ceforanide analogues with improved properties. The goal is to create derivatives that exhibit a broader spectrum of activity, increased potency against resistant strains, and a longer half-life. jst.go.jp

One promising avenue is the modification of the C-3 and C-7 side chains of the cephalosporin (B10832234) core. typeset.io Altering these side chains can impact the drug's affinity for PBPs, its stability against β-lactamase enzymes, and its pharmacokinetic properties. For example, introducing different heterocyclic moieties at the C-3 position has been shown to influence the in vivo half-life of cephalosporins. jst.go.jp The synthesis of cholic acid-lysine conjugates has also shown promise in developing broad-spectrum antimicrobial agents. acs.org

Researchers are also exploring the development of lipopeptides derived from bacteriocins, which have demonstrated significantly improved antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.net Another innovative approach involves creating β-lactamase-activated prodrugs, where a cephalosporin analogue is designed to be activated by the very enzymes that confer resistance. acs.org

Table 2: Strategies for Developing Novel Ceforanide Analogues

Modification StrategyDesired EnhancementExample Approach
C-7 Side Chain Modification Increased PBP affinity, β-lactamase stabilityIntroduction of novel oxime or aminothiazole groups. jst.go.jp
C-3 Side Chain Modification Altered pharmacokinetic profile, enhanced spectrumIncorporation of different heterocyclic rings or cationic groups. acs.org
Hybrid Molecule Synthesis Novel mechanisms of action, overcoming resistanceConjugation with other antimicrobial agents or cell-penetrating peptides. frontiersin.org
Prodrug Development Targeted activation in resistant bacteriaDesign of β-lactamase-cleavable linkers to release a potent inhibitor. acs.org

Mechanistic Studies of Newly Discovered Resistance Pathways

Bacterial resistance to β-lactam antibiotics like ceforanide is a complex and evolving phenomenon. mdpi.com While the production of β-lactamase enzymes is a well-characterized mechanism, bacteria are continually developing new strategies to evade antibiotics. nih.gov Future research must focus on identifying and understanding these novel resistance pathways.

Recent studies have highlighted several emerging mechanisms, including:

Alterations in PBP structure: Mutations in the genes encoding PBPs can reduce the binding affinity of ceforanide, rendering it less effective. nih.gov

Efflux pumps: Bacteria can actively expel antibiotics from the cell using efflux pumps, preventing the drug from reaching its target. nih.govmdpi.com

Porin modifications: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of ceforanide into the cell. nih.govmdpi.com

Target bypass: Some bacteria can develop alternative metabolic pathways that bypass the need for the PBP-mediated cell wall synthesis that ceforanide inhibits. frontiersin.org

Investigating these mechanisms at the molecular level is crucial for developing strategies to overcome resistance. This includes studying the genetic basis of these pathways, the structure and function of the proteins involved, and the regulatory networks that control their expression. nih.govoup.com

Advanced Spectroscopic Characterization of Ceforanide-Target Complexes

Advanced spectroscopic techniques offer a powerful means to probe the interactions between ceforanide and its molecular targets in detail. Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-visible spectroscopy can provide a wealth of information about the structural changes that occur upon binding. asianpubs.org

For instance, FTIR and Raman spectroscopy can be used to identify the specific functional groups involved in the ceforanide-PBP interaction and to monitor the formation of the acyl-enzyme intermediate. asianpubs.orgmdpi.com These techniques can also be used to study the binding of ceforanide to metal ions, which can influence its activity. dergipark.org.tr

Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for characterizing ceforanide-target complexes. acs.org It can provide detailed information about the three-dimensional structure of the complex in solution and can be used to study the dynamics of the binding process. By combining these spectroscopic approaches with computational modeling, a comprehensive picture of the ceforanide-target interaction can be obtained.

Table 3: Spectroscopic Techniques for Ceforanide-Target Complex Analysis

Spectroscopic TechniqueInformation Gained
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies changes in vibrational modes of functional groups upon binding. mdpi.com
Raman Spectroscopy Provides complementary vibrational information, particularly for aqueous solutions. asianpubs.org
UV-Visible Spectroscopy Monitors changes in the electronic structure of ceforanide upon interaction with its target. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the 3D structure and dynamics of the ceforanide-target complex in solution. acs.org
Mass Spectrometry Confirms the formation of covalent adducts and characterizes post-translational modifications. dergipark.org.tr

Green Chemistry Approaches for Ceforanide Synthesis and Purification

The pharmaceutical industry is increasingly focusing on developing more sustainable and environmentally friendly manufacturing processes. Green chemistry principles offer a framework for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency in the synthesis and purification of drugs like ceforanide. actascientific.comresearchgate.net

Key areas for the application of green chemistry in ceforanide production include:

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids. actascientific.commdpi.com

Catalytic methods: Employing catalysts to improve reaction efficiency and reduce the generation of byproducts. actascientific.com

Flow chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, improve safety, and increase space-time yields compared to traditional batch processes. researchgate.netacs.orgnih.gov

Biocatalysis: Using enzymes to carry out specific synthetic steps can lead to higher selectivity and milder reaction conditions. researchgate.net

Microwave-assisted synthesis: This technique can accelerate reaction rates and improve yields. nih.gov

By integrating these green chemistry approaches, the synthesis and purification of ceforanide can be made more sustainable, reducing its environmental impact while maintaining high product quality. nih.gov

Q & A

Q. What is the molecular mechanism of action of ceforanide lysine against Gram-negative and Gram-positive bacteria, and how can researchers validate this experimentally?

this compound, a second-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . To validate this:

  • Conduct minimum inhibitory concentration (MIC) assays against standard bacterial strains (e.g., E. coli, S. aureus) to confirm bactericidal activity.
  • Use radiolabeled penicillin-binding assays to quantify PBP affinity .
  • Compare results with structurally related cephalosporins (e.g., cefuroxime) to contextualize efficacy .

Q. How does the lysine salt formulation of ceforanide influence its solubility and pharmacokinetic properties?

The lysine salt enhances aqueous solubility, facilitating intravenous/intramuscular administration . Methodological steps:

  • Perform pH-dependent solubility tests in simulated physiological buffers.
  • Use HPLC or LC-MS to measure plasma concentration-time profiles in animal models, calculating bioavailability (e.g., AUC, Cmax) .
  • Compare pharmacokinetic data with non-lysine cephalosporin salts (e.g., sodium cefazolin) to isolate formulation-specific effects.

Q. What are the critical structural features of this compound that contribute to its β-lactamase stability?

The 7-methoxyimino side chain and N-methylthiotetrazole group confer resistance to hydrolysis by certain β-lactamases . To investigate:

  • Perform enzyme kinetic assays with purified β-lactamases (e.g., TEM-1, SHV-1) to measure hydrolysis rates.
  • Use X-ray crystallography or molecular docking simulations to analyze interactions between ceforanide and β-lactamase active sites.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported MIC values for this compound across different bacterial strains?

Contradictions may arise from variations in bacterial resistance mechanisms or experimental conditions. Recommended approaches:

  • Standardize testing using CLSI/EUCAST guidelines for MIC determination .
  • Include control strains with known PBP mutations (e.g., methicillin-resistant S. aureus).
  • Apply whole-genome sequencing to identify resistance genes (e.g., extended-spectrum β-lactamases) in discrepant isolates .

Q. What methodological frameworks are optimal for studying the synergistic effects of this compound with other antibiotics?

Use checkerboard assays or time-kill curve analyses to quantify synergy (e.g., fractional inhibitory concentration index ≤0.5) .

  • Pair ceforanide with aminoglycosides (e.g., gentamicin) or β-lactamase inhibitors (e.g., clavulanic acid).
  • Validate synergy in in vivo models (e.g., murine sepsis) with dose-ranging studies to optimize combination ratios .

Q. How can researchers address variability in pharmacokinetic data for this compound across patient populations?

  • Conduct population pharmacokinetic modeling (e.g., NONMEM) to identify covariates (e.g., renal function, age) affecting drug clearance .
  • Compare data from healthy volunteers vs. critically ill patients to assess organ dysfunction impacts.
  • Validate models using bootstrap resampling or visual predictive checks .

Q. What experimental strategies can elucidate the role of the N-methylthiotetrazole (NMTT) side chain in this compound’s hypoprothrombinemia risk?

  • Measure vitamin K epoxide reductase activity in hepatic cell lines treated with this compound vs. NMTT-free analogs.
  • Perform prothrombin time (PT) assays in animal models pre- and post-administration .
  • Correlate findings with clinical case reports of bleeding disorders in patients receiving NMTT-containing cephalosporins.

Q. How can proteomic or transcriptomic approaches identify bacterial adaptive responses to this compound exposure?

  • Use RNA sequencing to profile gene expression changes in bacteria exposed to sub-MIC this compound.
  • Apply mass spectrometry to detect upregulated stress proteins (e.g., chaperones, efflux pumps) .
  • Validate findings with knockout mutants (e.g., ΔacrB in E. coli) to confirm resistance mechanisms.

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., inoculum size, growth media) in detail to enable replication .
  • Statistical Rigor : Use Bonferroni correction or false discovery rate control for multi-variable analyses to reduce Type I errors .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.